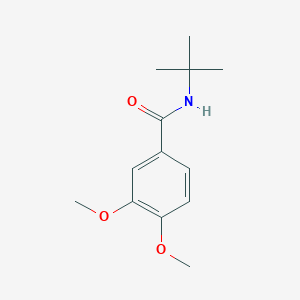
2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide (NDM-1) is a synthetic compound that has been extensively used in scientific research due to its unique properties. NDM-1 has been found to possess potent antibacterial activity against a wide range of Gram-negative and Gram-positive bacteria, making it a valuable tool for studying bacterial resistance mechanisms.
Mecanismo De Acción
2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide exerts its antibacterial activity by hydrolyzing the beta-lactam ring of antibiotics, rendering them ineffective. This mechanism of action is similar to that of other beta-lactamase enzymes, but 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide has been found to be more efficient at hydrolyzing a wider range of antibiotics.
Biochemical and Physiological Effects:
2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide has been found to have minimal toxic effects on mammalian cells, making it a valuable tool for studying bacterial resistance mechanisms without causing harm to the host organism. However, further studies are needed to fully understand the biochemical and physiological effects of 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide on mammalian cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide in lab experiments is its potent antibacterial activity against a wide range of bacterial strains. This makes it a valuable tool for studying bacterial resistance mechanisms and developing new antibacterial agents. However, one limitation of using 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide is that it can be expensive to synthesize and purify, which may limit its use in some research settings.
Direcciones Futuras
There are several potential future directions for research involving 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide. One area of interest is the development of new antibacterial agents that are effective against 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide-producing bacteria. Another potential direction is the study of the structure and function of 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide and other beta-lactamase enzymes, which could lead to the development of new strategies for combating bacterial resistance. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide on mammalian cells, which could have implications for its use in clinical settings.
Métodos De Síntesis
2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide can be synthesized using a variety of methods, including the reaction of 2,5-dichloro-4,6-dimethylpyridine with isopropylamine in the presence of a suitable catalyst. The resulting product can then be purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide has been used extensively in scientific research to study bacterial resistance mechanisms and develop new antibacterial agents. It has been found to be effective against a wide range of bacterial strains, including those that are resistant to traditional antibiotics. 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide has also been used to study the structure and function of bacterial enzymes involved in antibiotic resistance, providing valuable insights into the mechanisms of bacterial resistance.
Propiedades
IUPAC Name |
2,5-dichloro-4,6-dimethyl-N-propan-2-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O/c1-5(2)14-11(16)8-6(3)9(12)7(4)15-10(8)13/h5H,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLWPJIQFXPHTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-4,6-dimethyl-N-(propan-2-yl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-N'-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5781079.png)
![1-[(4-nitrophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5781092.png)

![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B5781107.png)

![N~2~-cyclohexyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5781114.png)
![N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5781122.png)




![1-benzyl-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5781164.png)